ethyl 4-{[(3,4-dimethoxyphenyl)carbonyl]amino}-2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
This compound features a pyrrole ring substituted with multiple functional groups, including a trifluoromethyl group, a dimethoxybenzamido group, and an ethyl ester group
Preparation Methods
The synthesis of ETHYL 4-(3,4-DIMETHOXYBENZAMIDO)-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves several steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dimethoxybenzoyl chloride and ethyl 2-methyl-5-oxo-4-(trifluoromethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate.
Reaction Conditions: The reaction typically involves the use of a base such as potassium carbonate in a solvent like methanol or water.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity. This could include the use of advanced techniques like continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
ETHYL 4-(3,4-DIMETHOXYBENZAMIDO)-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing new substituents onto the benzene ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.
Major Products: The major products depend on the specific reaction conditions but can include various substituted derivatives of the original compound.
Scientific Research Applications
ETHYL 4-(3,4-DIMETHOXYBENZAMIDO)-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity makes it a candidate for studies in enzyme inhibition and receptor binding.
Medicine: It may be explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of ETHYL 4-(3,4-DIMETHOXYBENZAMIDO)-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
ETHYL 4-(3,4-DIMETHOXYBENZAMIDO)-2-METHYL-5-OXO-4-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can be compared with similar compounds such as:
2-(3,4-Dimethoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide: This compound shares the dimethoxybenzamido group but has a different core structure, leading to different chemical and biological properties.
Thiazole-5-carboxylic acid derivatives: These compounds also feature a carboxylic acid group and are known for their enzyme inhibitory activities.
Properties
Molecular Formula |
C18H19F3N2O6 |
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Molecular Weight |
416.3 g/mol |
IUPAC Name |
ethyl 4-[(3,4-dimethoxybenzoyl)amino]-2-methyl-5-oxo-4-(trifluoromethyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C18H19F3N2O6/c1-5-29-15(25)13-9(2)22-16(26)17(13,18(19,20)21)23-14(24)10-6-7-11(27-3)12(8-10)28-4/h6-8H,5H2,1-4H3,(H,22,26)(H,23,24) |
InChI Key |
HTHWJMJUVSOXKD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)C1(C(F)(F)F)NC(=O)C2=CC(=C(C=C2)OC)OC)C |
Origin of Product |
United States |
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